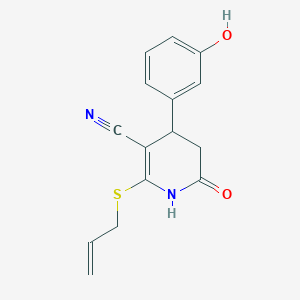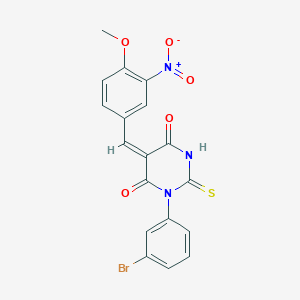![molecular formula C14H18N2O4 B4957377 N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4957377.png)
N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as EVE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EVE belongs to the class of amides and is a derivative of ethylenediamine.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide varies depending on its application. In cancer cells, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide induces apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide also inhibits the growth of cancer cells by inhibiting the expression of cyclin D1 and cyclin-dependent kinases.
In weeds, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the growth by interfering with their metabolic processes. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the activity of photosystem II, which is essential for photosynthesis in plants. This leads to the death of the plant.
Biochemical and physiological effects:
N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide induces apoptosis and inhibits cell proliferation. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide also has anti-inflammatory and analgesic properties. In weeds, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the activity of photosystem II, leading to the death of the plant.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments include its relatively low cost, ease of synthesis, and versatility. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide can be used in a variety of applications, including medicine, agriculture, and materials science. The limitations of using N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide. In medicine, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide and its potential as an anticancer agent. In agriculture, further studies are needed to determine the efficacy of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide as a herbicide and fungicide. In materials science, further studies are needed to optimize the synthesis of polymers using N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide as a monomer and to fully understand the properties of the resulting polymers. Overall, the study of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has the potential to lead to significant advancements in various fields.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide involves the reaction of 2-ethoxyaniline with ethylenediamine and 2-chloroethyl vinyl ether. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate. The product is then purified by recrystallization or column chromatography. The yield of N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is typically around 60-70%.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has shown promising results as an anticancer agent. Studies have shown that N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to have anti-inflammatory and analgesic properties.
In agriculture, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been studied for its potential as a herbicide. Studies have shown that N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the growth of various types of weeds by interfering with their metabolic processes. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has also been studied for its potential as a fungicide.
In materials science, N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been studied for its potential as a monomer for the synthesis of polymers. N-(2-ethoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to polymerize readily under various conditions, and the resulting polymers have shown promising mechanical and thermal properties.
properties
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-10-9-15-13(17)14(18)16-11-7-5-6-8-12(11)20-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODHAUMDQDMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(ethenyloxy)ethyl]-N'-(2-ethoxyphenyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)



![methyl 3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4957337.png)


![1-acetyl-17-(2-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4957352.png)
![3-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B4957355.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4957356.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4957388.png)
![N-(2-chlorophenyl)-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4957390.png)